
2,5-Dimethoxypent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxypent-4-en-1-ol is an organic compound with the molecular formula C7H14O3 It is a derivative of pentenol, featuring two methoxy groups attached to the second and fifth carbon atoms of the pentene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxypent-4-en-1-ol typically involves the reaction of 2,5-dimethoxypent-4-en-1-al with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in methanol. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to reduce the aldehyde group to an alcohol. This process is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxypent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 2,5-dimethoxypentane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) under acidic conditions.
Major Products Formed
Oxidation: 2,5-Dimethoxypent-4-en-1-al or 2,5-dimethoxypentanoic acid.
Reduction: 2,5-Dimethoxypentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dimethoxypent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine: Research into potential therapeutic applications, such as drug development, where its derivatives may exhibit biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxypent-4-en-1-ol involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxybenzyl alcohol: Similar in structure but with a benzene ring instead of a pentene chain.
2,5-Dimethoxyphenethylamine: Contains an amine group instead of an alcohol group.
2,5-Dimethoxy-4-methylamphetamine: A substituted amphetamine with similar methoxy groups.
Uniqueness
2,5-Dimethoxypent-4-en-1-ol is unique due to its linear pentene chain with methoxy substitutions, which imparts distinct chemical properties compared to its aromatic counterparts
Propriétés
Numéro CAS |
89709-91-1 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
2,5-dimethoxypent-4-en-1-ol |
InChI |
InChI=1S/C7H14O3/c1-9-5-3-4-7(6-8)10-2/h3,5,7-8H,4,6H2,1-2H3 |
Clé InChI |
NBKYZMZQFXJWBY-UHFFFAOYSA-N |
SMILES canonique |
COC=CCC(CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



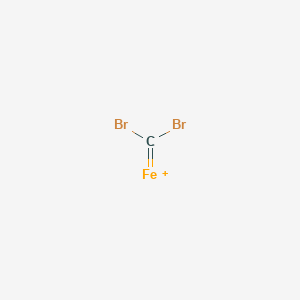
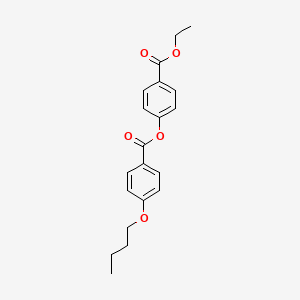
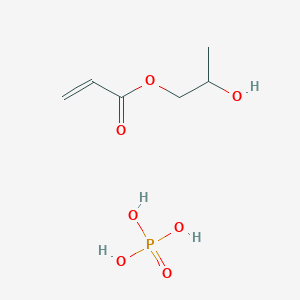
![2b-Methoxy-2a-methyldecahydroindeno[2,1-b]oxete](/img/structure/B14374087.png)
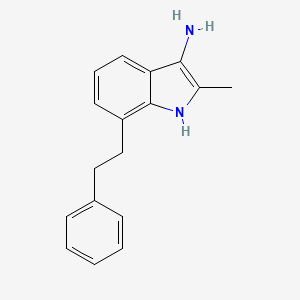
![2-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B14374093.png)

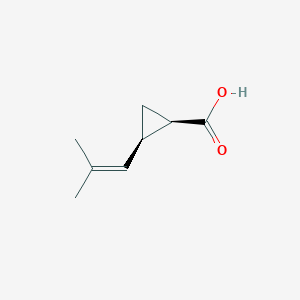
![8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid](/img/structure/B14374103.png)
![1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran](/img/structure/B14374111.png)
![2-[(4-Methoxyphenyl)methanesulfinyl]acetamide](/img/structure/B14374120.png)
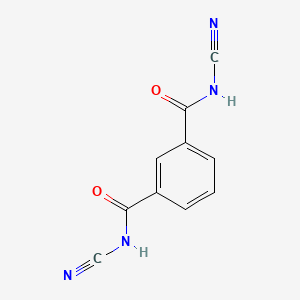
![N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide](/img/structure/B14374152.png)
